molecular formula C14H22IN3O2 B2551146 Tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate CAS No. 2287341-13-1

Tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate

Cat. No.: B2551146
CAS No.: 2287341-13-1
M. Wt: 391.253
InChI Key: RJMWWMWOJYBIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential for various applications.

Scientific Research Applications

Efficient Asymmetric Synthesis

One study focused on the efficient and practical asymmetric synthesis of a useful intermediate for the synthesis of nociceptin antagonists, highlighting a method that includes diastereoselective reduction and isomerization steps, proving its applicability for large-scale operations (H. Jona et al., 2009).

Anticancer Drug Intermediates

Another research effort established a rapid and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This work underscores the role of this chemical in the development of new anticancer therapeutics by optimizing synthetic routes (Binliang Zhang et al., 2018).

Biological Activity Evaluation

Research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated its synthesis and characterization, including X-ray diffraction studies. This compound was screened for in vitro antibacterial and anthelmintic activity, revealing moderate anthelmintic activity and illustrating its potential in drug discovery (C. Sanjeevarayappa et al., 2015).

Molecular Pharmacology Insights

A study on 4-(2-Methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X) revealed its selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels. This highlights the specificity of the compound towards SK1 channels, offering insights into its potential therapeutic applications (C. Hougaard et al., 2009).

Mechanism of Action

Properties

IUPAC Name

tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)18-8-6-5-7-10(18)12-16-9-11(15)17(12)4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMWWMWOJYBIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=NC=C(N2C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.